Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester
Brand Name: Vulcanchem
CAS No.: 1029773-34-9
VCID: VC11732702
InChI: InChI=1S/C32H27N3O4/c36-31(30-26-13-4-6-15-28(26)33-29-16-7-5-14-27(29)30)35-19-17-34(18-20-35)24-11-8-12-25(21-24)39-32(37)38-22-23-9-2-1-3-10-23/h1-16,21H,17-20,22H2
SMILES: C1CN(CCN1C2=CC(=CC=C2)OC(=O)OCC3=CC=CC=C3)C(=O)C4=C5C=CC=CC5=NC6=CC=CC=C64
Molecular Formula: C32H27N3O4
Molecular Weight: 517.6 g/mol

Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester

CAS No.: 1029773-34-9

Cat. No.: VC11732702

Molecular Formula: C32H27N3O4

Molecular Weight: 517.6 g/mol

* For research use only. Not for human or veterinary use.

Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester - 1029773-34-9

Specification

CAS No. 1029773-34-9
Molecular Formula C32H27N3O4
Molecular Weight 517.6 g/mol
IUPAC Name [3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] benzyl carbonate
Standard InChI InChI=1S/C32H27N3O4/c36-31(30-26-13-4-6-15-28(26)33-29-16-7-5-14-27(29)30)35-19-17-34(18-20-35)24-11-8-12-25(21-24)39-32(37)38-22-23-9-2-1-3-10-23/h1-16,21H,17-20,22H2
Standard InChI Key CWDWALMMJFUODZ-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC(=CC=C2)OC(=O)OCC3=CC=CC=C3)C(=O)C4=C5C=CC=CC5=NC6=CC=CC=C64
Canonical SMILES C1CN(CCN1C2=CC(=CC=C2)OC(=O)OCC3=CC=CC=C3)C(=O)C4=C5C=CC=CC5=NC6=CC=CC=C64

Introduction

Chemical Identity and Physicochemical Properties

The compound’s molecular formula is C₃₂H₂₇N₃O₄, with a molecular weight of 517.6 g/mol . Its IUPAC name, [3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] benzyl carbonate, reflects its tripartite structure: an acridine core linked via a piperazine bridge to a benzyl-protected carbonate group. The canonical SMILES string (C1CN(CCN1C2=CC(=CC=C2)OC(=O)OCC3=CC=CC=C3)C(=O)C4=C5C=CC=CC5=NC6=CC=CC=C64) further elucidates its connectivity.

Table 1: Key Physicochemical Parameters

PropertyValueSource
CAS Registry Number1029773-34-9
Molecular FormulaC₃₂H₂₇N₃O₄
Molecular Weight517.6 g/mol
Purity (Commercial)≥95%
StabilityStore in cool, dry conditions

The benzyl ester group enhances lipophilicity, potentially improving membrane permeability, while the acridine moiety confers planar aromaticity, a feature associated with DNA intercalation in related compounds.

Synthesis and Structural Elucidation

Synthetic Pathway

The synthesis involves a multi-step sequence:

  • Acridine-9-carbonyl chloride preparation: Acridine is treated with phosgene or thionyl chloride to generate the reactive acyl chloride intermediate.

  • Piperazine conjugation: The acyl chloride reacts with piperazine to form acridine-9-carbonylpiperazine, utilizing nucleophilic acyl substitution.

  • Phenyl group coupling: The piperazine nitrogen is alkylated with a bromophenyl derivative under basic conditions.

  • Carbonate esterification: The phenolic oxygen undergoes benzyl carbonate protection using benzyl chloroformate.

Critical challenges include minimizing acridine dimerization during acyl chloride formation and ensuring regioselectivity in piperazine functionalization.

Analytical Characterization

While specific spectral data (NMR, IR) are unavailable in public sources, the compound’s structural features suggest characteristic signatures:

  • UV-Vis: Acridine’s conjugated system would absorb near 360 nm.

  • MS: Expected molecular ion peak at m/z 517.6 (M⁺).

  • ¹H NMR: Distinct signals for acridine aromatic protons (δ 8.2–8.8 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and benzyl ester methylene (δ 5.1 ppm).

Biological Activities and Mechanistic Insights

Acridine Derivatives: Antitumor and Antimicrobial Actions

Acridine-based compounds like amsacrine and quinacrine exhibit DNA intercalation and topoisomerase inhibition, mechanisms critical in anticancer therapies. The planar acridine core in this compound may similarly interact with nucleic acids, though steric hindrance from the benzyl ester could modulate binding affinity.

Piperazine Contributions to Bioactivity

Piperazine derivatives are prevalent in neuropharmacology (e.g., antipsychotics) due to their ability to modulate GPCRs and neurotransmitter transporters . The piperazine bridge here may serve as a conformational spacer or participate in hydrogen bonding with biological targets.

Hypothesized Mechanisms

  • Autotaxin inhibition: Piperazine-containing compounds in patent literature show autotaxin (ATX) inhibitory activity, reducing lysophosphatidic acid (LPA) levels implicated in cancer progression . Structural analogs suggest potential ATX binding via the piperazine nitrogen’s interaction with the enzyme’s active site .

  • Antimicrobial activity: Acridine’s intercalation could disrupt microbial DNA replication, while the ester group may enhance cellular uptake.

Future Research Directions

  • In vitro profiling: Screen against NCI-60 cancer cell lines and microbial panels.

  • ADMET studies: Assess metabolic stability (e.g., esterase-mediated hydrolysis).

  • Structural optimization: Replace benzyl ester with prodrug moieties to enhance bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator